molecular formula C13H19N3O2 B8486564 N-(2-Piperidinoethyl)-4-nitroaniline

N-(2-Piperidinoethyl)-4-nitroaniline

Cat. No.: B8486564
M. Wt: 249.31 g/mol
InChI Key: UJHNFVXZIMVTHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Piperidinoethyl)-4-nitroaniline is a nitroaniline derivative featuring a piperidine-ethylamine substituent at the aniline nitrogen. This compound combines the electron-withdrawing nitro group with a tertiary amine moiety, which may influence its electronic properties, solubility, and biological or chemical reactivity.

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

4-nitro-N-(2-piperidin-1-ylethyl)aniline

InChI

InChI=1S/C13H19N3O2/c17-16(18)13-6-4-12(5-7-13)14-8-11-15-9-2-1-3-10-15/h4-7,14H,1-3,8-11H2

InChI Key

UJHNFVXZIMVTHN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCNC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on nitroaniline derivatives with varying substituents, emphasizing structural, synthetic, and functional differences.

Structural and Electronic Properties

Compound Substituent Key Features Reference
N-(2-Piperidinoethyl)-4-nitroaniline Piperidine-ethylamine group Tertiary amine enhances basicity; nitro group stabilizes aromatic ring. N/A
N-(4-Methoxybenzylidene)-4-nitroaniline Methoxybenzylidene group Methoxy group increases electron density; used as corrosion inhibitor.
N-(n-Hexyl)-4-nitroaniline Linear alkyl chain Hydrophobic hexyl group improves solubility in nonpolar media.
4-Nitroaniline mustard Bis(2-chloroethyl)amine group Nitro group stabilizes mustard moiety; hypoxia-selective cytotoxicity.
  • Electronic Effects: The nitro group (-NO₂) in all compounds acts as a strong electron-withdrawing group, reducing electron density on the aromatic ring. However, substituents like piperidine-ethylamine (tertiary amine) or methoxybenzylidene (electron-donating) modulate reactivity. For example, methoxybenzylidene derivatives exhibit higher corrosion inhibition efficiency due to resonance stabilization , while piperidine-ethylamine may enhance interactions with biological targets or metal surfaces.

Physicochemical Behavior

Compound Solubility Binding Constant (Kb) with AOT Micelles Reference
This compound Likely polar organic solvents. Not reported. N/A
N-[4-Nitrophenyl]-4-nitroaniline Low in hexane. Kb = 5092 (AOT in hexane, W₀ = 0).
N-(n-Hexyl)-4-nitroaniline Soluble in ethanol. Not reported.
  • Micelle Binding: Nitrodiphenylamines with nitro groups show strong binding to AOT micelles, driven by hydrogen-bond donor ability. Piperidinoethyl derivatives may exhibit similar behavior due to amine functionality .

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